molecular formula C8H11N3S B3056413 1-[3-(Methylsulfanyl)phenyl]guanidine CAS No. 71198-43-1

1-[3-(Methylsulfanyl)phenyl]guanidine

Cat. No. B3056413
CAS RN: 71198-43-1
M. Wt: 181.26 g/mol
InChI Key: NDONCSXXYHDQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Methylsulfanyl)phenyl]guanidine (1-MSPG) is an organosulfur compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a reagent in the synthesis of organic compounds. In addition, 1-MSPG has been studied for its potential application in drug design and development.

Scientific Research Applications

1. Histamine H4 Receptor Agonists

1-[3-(Methylsulfanyl)phenyl]guanidine and its analogues have been studied for their potential as histamine H4 receptor agonists. These compounds are of interest in pharmacological research for their ability to selectively target the H4 receptor, which plays a role in immune responses and inflammation. A study by Geyer et al. (2016) synthesized analogues with a cyclopentane-1,3-diyl linker, finding that certain enantiomers displayed significant potency and selectivity for the H4 receptor, with one enantiomer even acting as an antagonist (Geyer et al., 2016).

2. Antiviral Effects

Research has explored the antiviral effects of guanidine compounds. Herrmann et al. (1981) compared the antiviral effects of substituted benzimidazoles and guanidine in vitro and in vivo. They found that certain guanidine derivatives exhibited substantial activity against enteroviruses, suggesting their potential as therapeutic agents for viral infections (Herrmann et al., 1981).

3. Synthesis of Isoxazoles

In the field of organic chemistry, 1-[3-(Methylsulfanyl)phenyl]guanidine derivatives are used in synthesizing various compounds. For example, Yokoyama et al. (1986) reported on the regioselective synthesis of 3,5-disubstituted isoxazoles, demonstrating the versatility of guanidine compounds in synthesizing complex organic structures (Yokoyama et al., 1986).

4. Biological Activities and Therapeutic Uses

Guanidine compounds, including those related to 1-[3-(Methylsulfanyl)phenyl]guanidine, have diverse biological activities and therapeutic uses. Sa̧czewski & Balewski (2013) reviewed the development and therapeutic applications of guanidine-containing compounds, including their roles in drug discovery processes for treating various health conditions (Sa̧czewski & Balewski, 2013).

5. Antiproliferative Effects Against Leukemia Cells

A study by Estévez-Sarmiento et al. (2022) investigated synthetic guanidines containing the 1,3-diphenylpropenone core for their antiproliferative effects against human leukemia cells. They identified compounds with significant cytotoxic effects, suggesting the potential of guanidine derivatives in cancer treatment (Estévez-Sarmiento et al., 2022).

6. Application in Dye-Sensitized Solar Cells

In the field of materials science, guanidine derivatives have been used in dye-sensitized solar cells. Wu et al. (2013) utilized a guanidine compound in an electrolyte for dye-sensitized solar cells, demonstrating the compound's role in enhancing photovoltaic performance (Wu et al., 2013).

7. Cardioprotective Effects

Research on (5-arylfuran-2-ylcarbonyl)guanidines by Lee et al. (2005) highlighted their potential cardioprotective efficacy. These compounds were evaluated for their ability to inhibit the Na+/H+ exchanger isoform-1 and protect against ischemia-reperfusion injury, indicating their potential in cardiovascular therapies (Lee et al., 2005).

Safety And Hazards

1-[3-(Methylsulfanyl)phenyl]guanidine is intended for use in testing and research only and should not be used as a medical drug, food, or household item .

properties

IUPAC Name

2-(3-methylsulfanylphenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-12-7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDONCSXXYHDQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398390
Record name N-[3-(METHYLTHIO)PHENYL]GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Methylsulfanyl)phenyl]guanidine

CAS RN

71198-43-1
Record name N-[3-(METHYLTHIO)PHENYL]GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AS Tantawy, MNA Nasr, MAA El-Sayed… - Medicinal Chemistry …, 2012 - Springer
A new series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles 4–11 has been synthesized and evaluated for its in vitro antiviral activity and cytotoxicity against herpes simplex virus …
Number of citations: 37 link.springer.com
VP Shevchenko, IY Nagaev, NF Myasoedov - Radiochemistry, 2022 - Springer
The main approaches to the incorporation of tritium and deuterium labels into various classes of biologically active compounds (lipids, nucleotides, amino acids, peptides, low molecular …
Number of citations: 0 link.springer.com
World Health Organization - WHO Drug Information, 2013 - apps.who.int
Il est notifié que, conformément aux dispositions du paragraphe 7 de la Procédure à suivre en vue du choix de Dénominations communes internationales recommandées pour les …
Number of citations: 1 apps.who.int

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